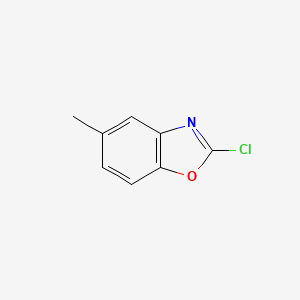
2-Cloro-5-metil-1,3-benzoxazol
Descripción general
Descripción
2-Chloro-5-methyl-1,3-benzoxazole is a type of benzoxazole, which is a bicyclic planar molecule . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .
Synthesis Analysis
Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de benzoxazol, incluido el 2-Cloro-5-metil-1,3-benzoxazol, se han sintetizado y probado para su actividad antibacteriana in vitro contra diversas bacterias como Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae y Salmonella typhi . Los compuestos mostraron resultados prometedores, con algunos teniendo actividad antimicrobiana comparable a la de la ofloxacina .
Actividad Antifúngica
Estos compuestos también se han evaluado para su actividad antifúngica contra Candida albicans y Aspergillus niger . Algunos derivados mostraron una potente actividad antifúngica, con valores de concentración inhibitoria mínima (MIC) comparables a los del fluconazol .
Actividad Anticaancerígena
Los derivados de benzoxazol se han utilizado en el desarrollo de fármacos anticancerígenos. Se han probado contra la línea celular de carcinoma colorrectal humano (HCT116), con algunos compuestos mostrando una actividad anticancerígena significativa . Por ejemplo, se encontró que el compuesto 12a era el compuesto más activo contra las líneas celulares MCF-7 y A-549 .
Efectos Antiinflamatorios
Se ha informado que los derivados de benzoxazol exhiben efectos antiinflamatorios . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios.
Efectos Antioxidantes
El motivo benzoxazol se ha asociado con efectos antioxidantes . Esta propiedad puede ser explotada en el desarrollo de fármacos para afecciones asociadas con el estrés oxidativo.
Síntesis de Otros Compuestos Orgánicos
This compound se ha utilizado en la síntesis de otros compuestos orgánicos, incluidos los colorantes bis-estirilo . Esto destaca su importancia en la química orgánica sintética.
Inhibidor de la Transcriptasa Inversa del VIH
2-Metilbenzoxazol se ha utilizado en la síntesis del inhibidor de la transcriptasa inversa del VIH L-696,299 . Esto sugiere posibles aplicaciones de this compound en el desarrollo de fármacos antivirales.
Aplicaciones Industriales
Los benzoxazoles, incluido el this compound, son importantes en las áreas industriales debido a su uso como intermediarios para la preparación de nuevos materiales biológicos .
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The performed study indicated that certain compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and certain compounds had best anticancer activity in comparison to 5-fluorouracil .
Mecanismo De Acción
2-Chloro-5-methyl-1,3-benzoxazole: interacts with specific biological targets within cells. Although detailed information about its primary targets is scarce in the literature, we can explore analogous benzoxazole derivatives to gain insights. These compounds often target enzymes or proteins involved in various pathways, such as:
- Enzymes that regulate DNA topology during replication and transcription . Key regulators of cell signaling and proliferation . Enzymes that modulate gene expression by modifying chromatin structure . Enzymes involved in inflammation and pain pathways . Enzymes related to neurotransmission and cognitive function .
Biochemical Pathways
While direct information on affected pathways is limited, benzoxazole derivatives have demonstrated diverse pharmacological activities. For instance:
Propiedades
IUPAC Name |
2-chloro-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUFHRBOJNDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433700 | |
| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3770-60-3 | |
| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


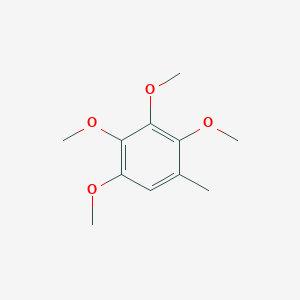
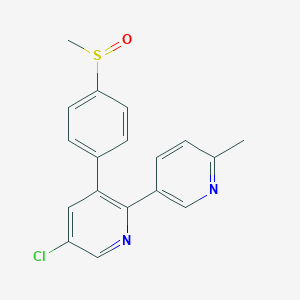
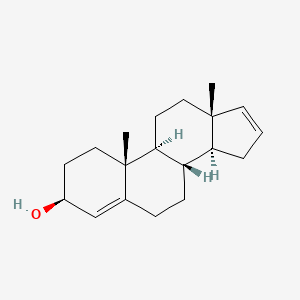
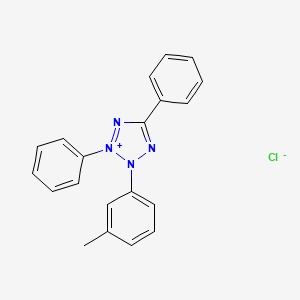

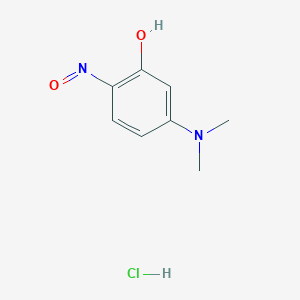
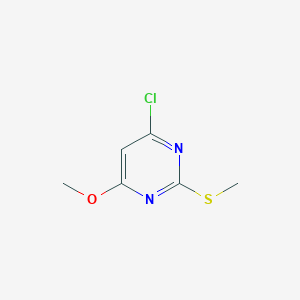
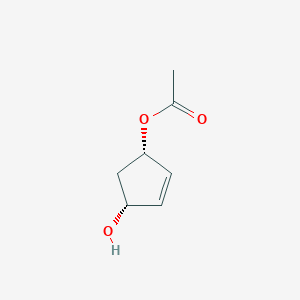
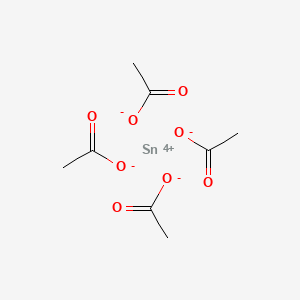
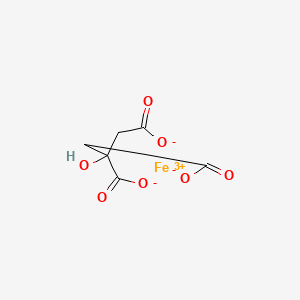
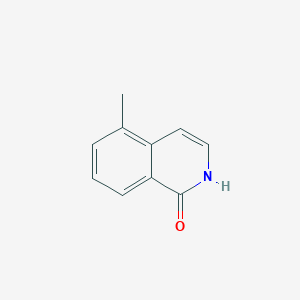
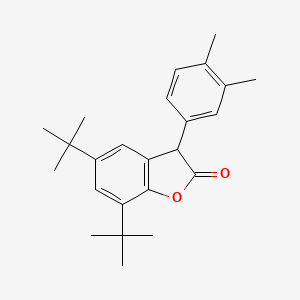
![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)
